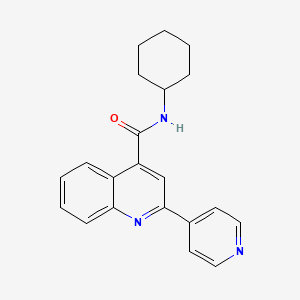

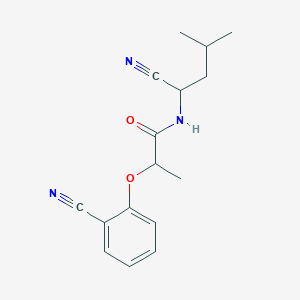

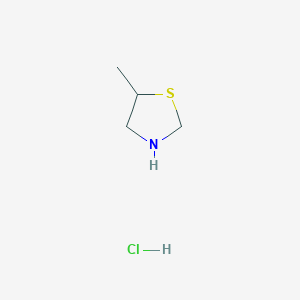

![molecular formula C22H22N4O3S2 B2519645 N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide CAS No. 895104-25-3](/img/structure/B2519645.png)

N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide is not directly described in the provided papers. However, insights can be drawn from related compounds and their biological activities. For instance, 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been synthesized and evaluated as selective Peripheral Benzodiazepine Receptor (PBR) ligands, indicating a potential area of therapeutic relevance for similar compounds . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a somewhat similar structure, has been reported to target the VEGFr receptor, suggesting anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This process may share similarities with the synthesis of N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide, although specific details would differ due to the unique structural components of the target compound.

Molecular Structure Analysis

The molecular structure of compounds in this class is often complex, with multiple rings and functional groups contributing to their biological activity. The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be in the orthorhombic crystal system, with specific unit cell parameters and exhibiting intermolecular hydrogen bonds . These structural details are crucial for understanding the interaction of the compound with biological targets, such as receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or donating groups. The synthesis and binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides suggest that different substitutions on the acetamide moiety can significantly affect the compound's affinity for PBR . This implies that the chemical reactions and interactions of N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide would also be dependent on its specific molecular structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide are not directly reported, related compounds provide some context. The crystallographic analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals its solid-state structure, which can be correlated with its solubility, melting point, and other physical properties . These properties are essential for the formulation and delivery of the compound as a potential therapeutic agent.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition for Cancer Treatment Compounds related to the benzothiazinone class have been studied for their inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cancer cell growth and survival. Modifications to the benzothiazinone core have shown to improve metabolic stability and maintain efficacy in vitro and in vivo, suggesting potential for cancer therapeutic development (Stec et al., 2011).

Antitumor Activity Derivatives of benzothiazole, bearing various heterocyclic rings, have been synthesized and evaluated for their antitumor activity. Some compounds demonstrated considerable anticancer activity against a range of cancer cell lines, highlighting the potential for developing new chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Photochemical and Thermochemical Modeling Research into benzothiazolinone acetamide analogs has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Studies have shown good light harvesting efficiency and free energy of electron injection, indicating their use in photovoltaic cells. Additionally, the non-linear optical (NLO) activity of these compounds suggests applications in the development of optical materials (Mary et al., 2020).

Antioxidant Activity The exploration of benzothiazole derivatives has also extended to their antioxidant properties. Certain compounds have shown significant radical scavenging activity, which could be beneficial in designing molecules to mitigate oxidative stress-related diseases (Ahmad et al., 2012).

Antimicrobial and Antifungal Properties Benzothiazole pyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal activities. Several compounds exhibited promising results against a range of bacterial and fungal pathogens, suggesting potential for the development of new antimicrobial agents (Maddila et al., 2016).

properties

IUPAC Name |

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S2/c1-14(2)15-8-10-16(11-9-15)24-20(27)13-30-22-23-12-19-21(25-22)17-6-4-5-7-18(17)26(3)31(19,28)29/h4-12,14H,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKUAFHNJJWCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

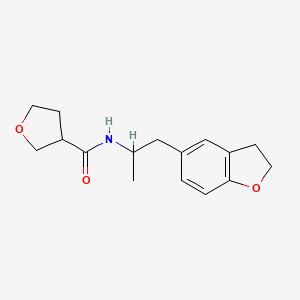

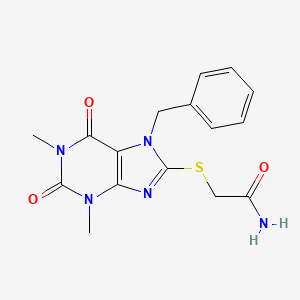

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

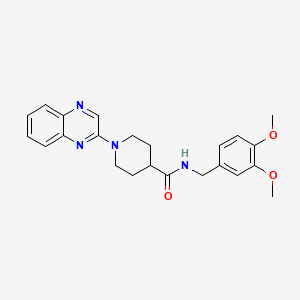

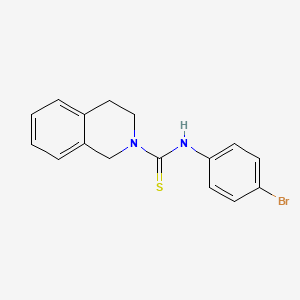

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

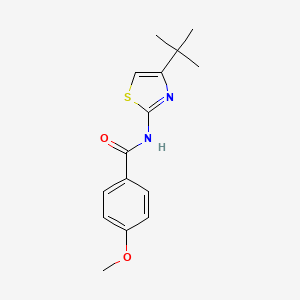

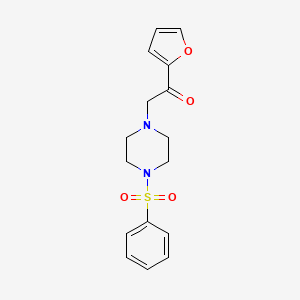

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)